molecular formula C22H21N3O3 B116520 Carbamic acid, N-[[4-[[(4-amino[1,1'-biphenyl]-3-yl)amino]carbonyl]phenyl]methyl]-, methyl ester CAS No. 1013330-79-4

Carbamic acid, N-[[4-[[(4-amino[1,1'-biphenyl]-3-yl)amino]carbonyl]phenyl]methyl]-, methyl ester

Cat. No.: B116520
CAS No.: 1013330-79-4
M. Wt: 375.4 g/mol
InChI Key: QLRRIESOGZTMDR-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

methyl N-[[4-[(2-amino-5-phenylphenyl)carbamoyl]phenyl]methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O3/c1-28-22(27)24-14-15-7-9-17(10-8-15)21(26)25-20-13-18(11-12-19(20)23)16-5-3-2-4-6-16/h2-13H,14,23H2,1H3,(H,24,27)(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLRRIESOGZTMDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NCC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)C3=CC=CC=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Carbamic acid, N-[[4-[[(4-amino[1,1'-biphenyl]-3-yl)amino]carbonyl]phenyl]methyl]-, methyl ester (CAS No. 1013330-79-4) is a synthetic compound that has garnered attention for its potential biological activities, particularly as a selective inhibitor of histone deacetylases (HDACs). This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant studies.

The compound has the following properties:

  • Molecular Formula : C22H21N3O3
  • Molecular Weight : 375.42 g/mol
  • Melting Point : 172-174°C
  • Solubility : Slightly soluble in DMSO and methanol
  • pKa : 11.65 (predicted)

Carbamic acid derivatives, particularly those with HDAC inhibitory activity, have been shown to influence gene expression by altering histone acetylation. This modification can lead to the reactivation of tumor suppressor genes and inhibition of cancer cell proliferation.

Table 1: Comparison of Biological Activities

Activity TypeDescriptionSource
HDAC InhibitionSelective inhibition of class I and II HDACs, leading to tumor growth inhibition.ChemicalBook
Antitumor ActivityDemonstrated efficacy in various cancer cell lines with reduced off-target effects.ChemicalBook
PharmacokineticsExhibits stability at physiological pH with slow hydrolysis rates.NCBI

Study on Antitumor Activity

A study highlighted the compound's potent antitumor activity against several cancer cell lines. The compound showed significant inhibition of proliferation in cultured cells and reduced tumor growth in animal models. The mechanism was attributed to the modulation of epigenetic markers through HDAC inhibition.

Pharmacokinetic Profile

Research indicated that carbamate derivatives can be designed to enhance absorption and stability in vivo. The compound was shown to evade first-pass metabolism effectively, maintaining therapeutic levels in the bloodstream for extended periods after administration .

In Vitro Studies

In vitro assays demonstrated that the compound exhibited selective cytotoxicity towards cancer cells while sparing normal cells. This selectivity is crucial for developing safer cancer therapies that minimize side effects associated with traditional chemotherapeutics.

Comparison with Similar Compounds

Research Findings and Industrial Relevance

  • Medicinal Chemistry : Biphenyl carbamates are explored as kinase or protease inhibitors due to their planar aromatic systems. However, the target compound’s low solubility may necessitate prodrug strategies .
  • Synthetic Challenges : The bulky biphenyl group complicates purification, as seen in the 9% yield of 4a , compared to 83% for P3 , which uses modular assembly .
  • Regulatory Status : The compound is classified as a controlled product in some regions, requiring specialized documentation for procurement .

Preparation Methods

Key Steps:

  • Substrate Preparation : A 3-bromoaniline derivative is reacted with 4-boronophenylacetic acid under inert conditions.

  • Catalytic System : Pd(PPh₃)₄ or PdCl₂(dppf) in a mixture of THF/H₂O (3:1) at 80–90°C for 12–24 hours.

  • Workup : The crude product is purified via column chromatography (silica gel, ethyl acetate/hexane).

Example Reaction:

Starting MaterialCatalystSolventYieldReference
3-Bromo-4-nitroanilinePd(PPh₃)₄THF/H₂O78%
4-Boronophenylacetic acidPdCl₂(dppf)DME/H₂O85%

Carbamoylation for Urea Linkage Formation

The urea linkage (-NH-C(=O)-NH-) is introduced via carbamoylation of the intermediate biphenylamine with methyl chloroformate or isocyanate derivatives.

Method A: Direct Carbamoylation

  • Reagents : Methyl chloroformate (1.2 equiv), triethylamine (2.0 equiv) in anhydrous DCM.

  • Conditions : 0°C to room temperature, 4–6 hours.

  • Yield : 65–72% after recrystallization (ethanol/water).

Method B: Isocyanate Intermediate

  • Synthesis of Isocyanate : Reaction of 4-amino-1,1'-biphenyl-3-amine with phosgene (1.1 equiv) in toluene.

  • Trapping with Methanol : The isocyanate intermediate is quenched with methanol, yielding the methyl carbamate.

  • Yield : 68–75% with >95% purity (HPLC).

Curtius Rearrangement for Carbamate Installation

A modified Curtius rearrangement is employed to install the carbamate group directly. This method avoids isolation of hazardous intermediates like acyl azides.

Procedure:

  • Acyl Azide Formation : Treat 4-[[(4-amino[1,1'-biphenyl]-3-yl)amino]carbonyl]benzoic acid with diphenylphosphoryl azide (DPPA) in THF.

  • Thermal Decomposition : Heat the acyl azide at 80°C to generate an isocyanate intermediate.

  • Methanol Quenching : Trap the isocyanate with methanol to form the methyl carbamate.

Optimization Data:

ParameterOptimal ValueImpact on Yield
Temperature80°CMaximizes isocyanate formation
SolventTHFPrevents side reactions
DPPA Equiv1.5Ensures complete conversion

Multi-Step Synthesis from Aldehyde Intermediates

A modular approach involves constructing the biphenyl-carbamate framework through sequential functionalization of aldehyde precursors.

Steps:

  • Dakin Oxidation : Convert 4-hydroxybiphenyl-3-carbaldehyde to the corresponding phenol.

  • Suzuki Coupling : Introduce the aminophenyl group using 4-aminophenylboronic acid.

  • Reductive Amination : React the aldehyde with methylamine followed by carbamoylation.

Yield Comparison:

StepYield (%)Key ReagentReference
Dakin Oxidation92H₂O₂, NaOH
Suzuki Coupling84Pd(OAc)₂, SPhos
Reductive Amination76NaBH₃CN, MeOH

Solid-Phase Synthesis for High-Throughput Production

Recent advancements utilize solid-phase synthesis to streamline purification and scalability.

Protocol:

  • Resin Functionalization : Load Merrifield resin with a CO₂ linker using Cs₂CO₃ and TBAI.

  • Amine Coupling : React with 4-amino[1,1'-biphenyl]-3-amine in DMF under CO₂ atmosphere.

  • Methylation : Treat with methyl iodide to install the methyl ester.

Advantages:

  • Purity : >98% (LC-MS).

  • Scalability : 10–100 g batches with consistent yields (70–78%).

Catalytic Indium-Mediated Carbamate Formation

Indium catalysts enable selective carbamate synthesis under mild conditions, minimizing side reactions.

Reaction Setup:

  • Catalyst : InCl₃ (5 mol%) in acetonitrile.

  • Substrates : 4-[[(4-amino[1,1'-biphenyl]-3-yl)amino]carbonyl]benzyl alcohol and methyl chloroformate.

  • Conditions : 50°C, 3 hours, N₂ atmosphere.

Performance Metrics:

MetricValue
Conversion95%
Isolated Yield82%
Selectivity>99% (no N-alkylation)

Q & A

Q. Table 1: Comparison of Synthesis Conditions for Analogous Compounds

PrecursorReflux Time (h)Solvent SystemCatalystYield (%)
4a30CH₃CNDMAP9
4j20CH₂Cl₂/cyclohexaneDMAPNot reported
CM2a (Analog)18THFNa₂CO₃Moderate*

*Yields for CM2a were not explicitly stated but inferred from optimized protocols .

Advanced: How can QSAR modeling predict the biological activity of this compound, particularly as a FAAH inhibitor?

Answer:
Quantitative Structure-Activity Relationship (QSAR) models for fatty acid amide hydrolase (FAAH) inhibitors focus on:

  • Molecular Descriptors :
    • Lipophilicity (logP) : Critical for membrane permeability. Analogous biphenyl carbamates with logP > 3.5 show enhanced FAAH binding .
    • Steric Parameters : Bulkier N-substituents (e.g., methyl vs. ethyl) reduce enzymatic hydrolysis, prolonging inhibitory effects .
  • Data Collection : Use inhibition IC₅₀ values from enzyme assays and correlate with computed descriptors (e.g., molecular volume, H-bond donor/acceptor counts).
  • Validation : Cross-validate models using leave-one-out (LOO) methods to ensure robustness. For example, biphenyl-3-yl esters with electron-withdrawing groups showed improved predictive R² values (0.85–0.92) in QSAR models .

Basic: What spectroscopic techniques confirm the structure of this compound, and what key features validate its purity?

Answer:

  • ¹H NMR : Look for characteristic peaks:
    • Methoxy Group : Singlet at δ 3.6–3.8 ppm (integration for 3H).
    • Biphenyl Protons : Multiplets in δ 6.8–7.6 ppm (aromatic region) .
  • Mass Spectrometry (EI-MS) : Parent ion (M⁺) at m/z 227 for methylcarbamic acid analogs, with fragmentation patterns (e.g., loss of CO₂CH₃ at m/z 170) .
  • HPLC : Purity >95% confirmed using reverse-phase C18 columns (mobile phase: acetonitrile/water 70:30, UV detection at 254 nm) .

Advanced: How can researchers resolve contradictions in solubility data across experimental setups?

Answer:
Contradictions often arise from solvent polarity and temperature variations. Methodological solutions include:

  • Standardized Solubility Assays : Use USP buffers (pH 1.2–7.4) at 25°C with shake-flask methods.
  • Thermodynamic Analysis : Calculate Gibbs free energy (ΔG) of dissolution via van’t Hoff plots to identify temperature-dependent outliers .
  • Co-solvent Systems : For low aqueous solubility (e.g., <0.1 mg/mL), employ DMSO/water mixtures (≤10% DMSO) while verifying stability via HPLC .

Q. Table 2: Solubility of Analogous Carbamates

CompoundAqueous Solubility (mg/mL)logPPreferred Solvent
Methylcarbamic acid biphenyl ester0.083.2DMSO/EtOAc
CM3a1.22.1Methanol/Water

Advanced: What mechanistic insights explain the stability of the carbamate group under physiological conditions?

Answer:
The carbamate group’s stability is pH-dependent and influenced by:

  • Enzymatic Hydrolysis : FAAH and esterases cleave the carbamate bond, releasing CO₂ and methanol. Stability assays in human plasma (37°C, 24 hours) show <20% degradation for methyl esters .
  • Steric Shielding : Bulky biphenyl substituents reduce enzymatic access, as seen in analogs with 50% slower hydrolysis rates compared to unsubstituted carbamates .
  • Computational Modeling : Molecular dynamics simulations predict that electron-withdrawing groups on the biphenyl ring stabilize the transition state (ΔΔG‡ = -2.3 kcal/mol) .

Basic: What purification strategies are effective for isolating this compound from reaction mixtures?

Answer:

  • Column Chromatography : Use silica gel with gradient elution (cyclohexane → EtOAc) to separate carbamate products from unreacted amines/phenols .
  • Recrystallization : Ethyl ether/petroleum ether mixtures yield white crystals with >99% purity (melting point 111–115°C for methylcarbamic acid analogs) .
  • HPLC Prep-Scale : For complex mixtures, use preparative C18 columns (flow rate 20 mL/min, 70% acetonitrile) .

Advanced: How do substituents on the biphenyl moiety modulate enzyme inhibition potency?

Answer:

  • Electron-Donating Groups (e.g., -NH₂) : Enhance binding to FAAH’s catalytic serine (e.g., 4-amino substitution increases IC₅₀ by 3-fold vs. unsubstituted analogs) .
  • Steric Effects : 3-Methyl groups on the biphenyl ring reduce IC₅₀ from 12 nM to 8 nM by optimizing hydrophobic pocket interactions .
  • Meta vs. Para Substitution : Meta-substituted carbamates show 50% higher selectivity for FAAH over other serine hydrolases .

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